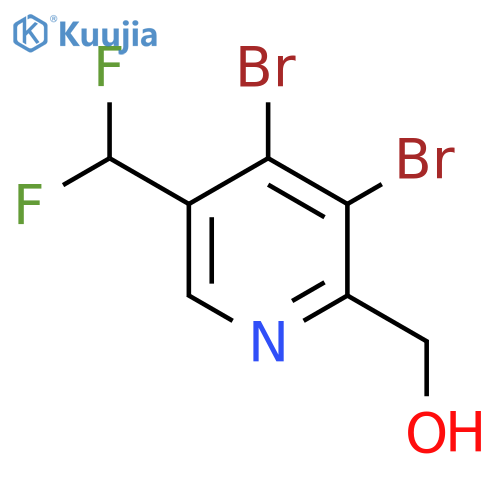Cas no 1805320-46-0 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol)

1805320-46-0 structure
商品名:3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol
CAS番号:1805320-46-0
MF:C7H5Br2F2NO
メガワット:316.925507307053
CID:4848589
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol
-
- インチ: 1S/C7H5Br2F2NO/c8-5-3(7(10)11)1-12-4(2-13)6(5)9/h1,7,13H,2H2
- InChIKey: GZRAICCIRSLAQH-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(CO)=NC=C1C(F)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 33.1
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075470-1g |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |
1805320-46-0 | 97% | 1g |
$1,534.70 | 2022-04-01 | |
| Alichem | A029075470-500mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |
1805320-46-0 | 97% | 500mg |
$782.40 | 2022-04-01 | |
| Alichem | A029075470-250mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |
1805320-46-0 | 97% | 250mg |
$480.00 | 2022-04-01 |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
1805320-46-0 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
